molecular formula C8H7Cl4NO3 B14245217 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene CAS No. 404888-42-2

1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene

Cat. No.: B14245217
CAS No.: 404888-42-2
M. Wt: 307.0 g/mol
InChI Key: YABYOEAUNBKHSO-UHFFFAOYSA-N
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Description

1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms, an ethoxy group, and a nitro group attached to a conjugated triene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene typically involves multi-step organic reactions. One common approach is the chlorination of a suitable precursor, followed by the introduction of the ethoxy and nitro groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the precursor is treated with chlorine gas in the presence of a catalyst. The subsequent steps involve the addition of ethoxy and nitro groups, which are carried out in specialized reactors to ensure safety and efficiency. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atoms and ethoxy group also play roles in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in having multiple chlorine atoms and a nitro group.

    1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Shares the tetrachloro substitution pattern but differs in its core structure.

Uniqueness

1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene is unique due to its conjugated triene system combined with the specific arrangement of chlorine, ethoxy, and nitro groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

404888-42-2

Molecular Formula

C8H7Cl4NO3

Molecular Weight

307.0 g/mol

IUPAC Name

1,1,2,4-tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene

InChI

InChI=1S/C8H7Cl4NO3/c1-2-16-4-3-5(9)7(13(14)15)6(10)8(11)12/h3-4H,2H2,1H3

InChI Key

YABYOEAUNBKHSO-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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